A Technical Guide to 6-(4-Chlorophenoxy)pyridine-2-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 6-(4-Chlorophenoxy)pyridine-2-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We delve into its fundamental molecular and physicochemical properties, explore the strategic importance of its constituent chemical moieties in medicinal chemistry, and present a plausible, detailed synthetic protocol. Furthermore, this document outlines critical safety and handling procedures essential for laboratory use. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a building block or scaffold in the design of novel therapeutic agents.
Molecular Identity and Physicochemical Properties
6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a substituted pyridine derivative. Its structure incorporates a pyridine ring, a nitrile functional group, and a 4-chlorophenoxy moiety. These features make it a valuable intermediate in organic synthesis and a scaffold for building more complex, biologically active molecules.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source |
| IUPAC Name | 6-(4-chlorophenoxy)pyridine-2-carbonitrile | AK Scientific, Inc.[1] |
| Molecular Formula | C₁₂H₇ClN₂O | PubChem[2], AKSci[3] |
| CAS Number | 1384428-94-7 | AKSci[3] |
| SMILES | C1=CC(=NC(=C1)OC2=CC=C(C=C2)Cl)C#N | PubChem[2] |
| InChI | InChI=1S/C12H7ClN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H | PubChem[2] |
| InChIKey | XFMUDOIBPSZDKY-UHFFFAOYSA-N | PubChem[2] |
Table 2: Physicochemical Data
| Property | Value | Significance | Source |
| Molecular Weight (MW) | 230.65 g/mol | For stoichiometric calculations in synthesis. | AKSci[3] |
| Monoisotopic Mass | 230.02469 Da | For high-resolution mass spectrometry analysis. | PubChem[2] |
| Predicted XlogP | 3.4 | Indicates moderate lipophilicity, a key parameter for cell membrane permeability. | PubChem[2] |
| Purity Specification | ≥95% | Standard purity for research-grade chemical. | AKSci[3] |
The Role of Constituent Moieties in Medicinal Chemistry
The structure of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is not arbitrary; it is a confluence of functionalities that are highly valued in drug discovery. Understanding the role of each component explains the rationale behind its use in synthetic and medicinal chemistry.
The Pyridine Scaffold: A Privileged Structure
Pyridine derivatives are foundational scaffolds in medicinal chemistry due to their prevalence in biologically active molecules and their versatile chemical properties.[4] The nitrogen atom in the ring can act as a hydrogen bond acceptor and provides a site for metabolic transformations, which can be strategically managed during drug design. Pyridine-based structures can serve as bioisosteres for phenyl rings, amides, and other heterocycles, allowing for the fine-tuning of a drug's solubility, lipophilicity, and metabolic stability.[5]
The Nitrile Pharmacophore: A Versatile Functional Group
The nitrile (C≡N) group is a key pharmacophore found in over 30 approved pharmaceuticals.[6] It is a metabolically robust group that often passes through the body unchanged.[6] Its linear geometry and electronic properties allow it to serve several roles:
-
Hydrogen Bond Acceptor: The nitrile can mimic the carbonyl group of amides or ketones by functioning as a hydrogen bond acceptor, enabling critical interactions with biological targets.[6]
-
Enzyme Inhibitor: In certain contexts, the nitrile group can act as a covalent or non-covalent inhibitor of enzymes, particularly cysteine proteases.
-
Modulator of Physicochemical Properties: The strong dipole moment of the nitrile group can influence a molecule's binding affinity, solubility, and overall electronic profile.
The 4-Chlorophenoxy Moiety
The ether linkage connects the pyridine core to a 4-chlorophenyl ring. This entire group serves to modulate the molecule's steric bulk and electronic properties. The chlorine atom is an electron-withdrawing group that can influence the reactivity of the phenyl ring and participate in halogen bonding with protein targets. The entire phenoxy group significantly increases the molecule's lipophilicity, as reflected in the predicted XlogP value of 3.4, which can be crucial for crossing biological membranes.[2]
Caption: Key structural components of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile.
Proposed Synthesis Workflow
While specific synthesis literature for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is not publicly available, a highly plausible route is via a nucleophilic aromatic substitution (SₙAr) reaction. This common and reliable method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. A representative protocol is detailed below, based on analogous reactions for similar pyridine derivatives.
Reaction Principle
The synthesis proceeds by reacting 6-chloropyridine-2-carbonitrile with 4-chlorophenol in the presence of a base. The electron-withdrawing nitrile group activates the pyridine ring towards nucleophilic attack, and the base deprotonates the phenol to form the more nucleophilic phenoxide anion, which then displaces the chloride at the 6-position of the pyridine ring.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified chemist. All work must be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
6-Chloropyridine-2-carbonitrile (1.0 eq)
-
4-Chlorophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropyridine-2-carbonitrile and anhydrous potassium carbonate.
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Add 4-chlorophenol to the mixture.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-(4-Chlorophenoxy)pyridine-2-carbonitrile.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Safety, Handling, and Storage
Proper handling of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is crucial due to its potential toxicity, which is characteristic of many nitrile-containing aromatic compounds.
Table 3: GHS Hazard Information Summary
| Hazard Class | Statement | Precaution | Source |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust. P280: Wear protective gloves/clothing/eye protection. | TCI Chemicals[7] |
| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water. | TCI Chemicals[7], AK Scientific[1] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | TCI Chemicals[7], AK Scientific[1] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. | AK Scientific[1] |
Note: Hazard information is based on data for closely related compounds and should be treated as representative.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[8]
-
Personal Protective Equipment: Wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[7] Wash hands and face thoroughly after handling.[8]
Storage
-
Keep the container tightly closed.[7]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]
-
For long-term stability, storage under an inert gas atmosphere is recommended.[7]
Conclusion
6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a well-defined chemical entity with significant potential as a building block in the field of drug discovery. Its molecular architecture, combining the privileged pyridine scaffold with a versatile nitrile pharmacophore and a lipophilic chlorophenoxy group, presents a compelling starting point for the synthesis of novel compounds with potential therapeutic applications. The synthetic accessibility via standard organic chemistry reactions, such as nucleophilic aromatic substitution, further enhances its utility. Researchers and scientists working with this compound must adhere to strict safety protocols due to its potential toxicity. This guide provides the foundational knowledge required to safely handle, synthesize, and strategically employ 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in advanced research and development programs.
References
-
PubChem. 6-(4-chlorophenoxy)pyridine-2-carbonitrile (C12H7ClN2O). [Link]
-
Fleming, J. S., et al. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Global Market Monitor. (2024). Pyridine Derivatives in Drug Discovery: The Role of 6-Chloro-2-cyano-3-nitropyridine. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]
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- 3. 1384428-94-7 6-(4-Chlorophenoxy)pyridine-2-carbonitrile AKSci 5508DR [aksci.com]
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